molecular formula C13H20N2O B15276009 1-Piperazineethanol, 4-o-tolyl- CAS No. 40004-66-8

1-Piperazineethanol, 4-o-tolyl-

Katalognummer: B15276009
CAS-Nummer: 40004-66-8
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: DAUYTSOWJCAVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazineethanol, 4-o-tolyl- is an organic compound with the molecular formula C13H20N2O. It is a derivative of piperazine, a heterocyclic amine, and features a hydroxyl group attached to an ethyl chain, which is further connected to a piperazine ring substituted with an o-tolyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

The synthesis of 1-Piperazineethanol, 4-o-tolyl- typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the reaction of piperazine with 2-chloroethanol in the presence of a base to form 1-(2-hydroxyethyl)piperazine. This intermediate can then be further reacted with o-tolyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Piperazineethanol, 4-o-tolyl- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Piperazineethanol, 4-o-tolyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Piperazineethanol, 4-o-tolyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Piperazineethanol, 4-o-tolyl- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

40004-66-8

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-[4-(2-methylphenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3

InChI-Schlüssel

DAUYTSOWJCAVPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2CCN(CC2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.